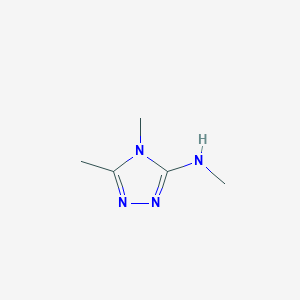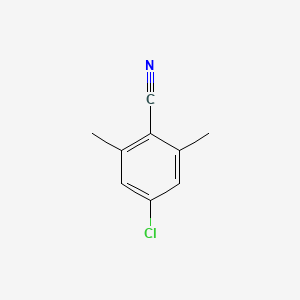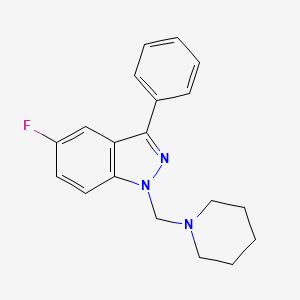![molecular formula C8H15BrS B3272908 [(2-Bromoethyl)sulfanyl]cyclohexane CAS No. 5755-61-3](/img/structure/B3272908.png)
[(2-Bromoethyl)sulfanyl]cyclohexane
Descripción general
Descripción
“[(2-Bromoethyl)sulfanyl]cyclohexane” is a chemical compound with the molecular formula C8H15BrS . It has a molecular weight of 223.18 . The compound is also known by other names such as “2-Cyclohexylethyl bromide” and "(2-Bromoethyl)-cyclohexane" .
Molecular Structure Analysis
The molecular structure of “[(2-Bromoethyl)sulfanyl]cyclohexane” consists of a cyclohexane ring with a two-carbon chain attached to it. One of the carbons in the chain is bonded to a bromine atom, and the other is bonded to a sulfur atom .Aplicaciones Científicas De Investigación
Synthesis of Cyclohexane Derivatives
Kaya, Menzek, and Şahin (2014) described the synthesis of cyclohexane derivatives incorporating Br, Cl, N, O, and S at 1,2,4,5-positions through selective addition reactions. This research demonstrates the compound's utility in creating highly specific molecular structures, which could be critical in developing new materials or pharmaceuticals (Kaya, Menzek, & Şahin, 2014).
Liquid Crystalline Properties
Bezborodov, Lapanik, and Sasnouski (2002) and again in 2008 investigated the synthesis and transformation of cyclohex-2-enones into new liquid crystalline cyclohexene and cyclohexane derivatives. Their work underscores the potential of such derivatives in creating new types of liquid crystals, which could have applications in electronic displays and other optical technologies (Bezborodov, Lapanik, & Sasnouski, 2002); (2008).
Conformational and Electronic Analysis
Faria, Donnici, and Lopes (2003) conducted a conformational analysis and electronic interactions study of 2-thiosubstituted cyclohexanones. Their findings provide insight into the electronic structure of sulfur-containing cyclohexanones, which can contribute to understanding the behavior of such compounds in various chemical environments (Faria, Donnici, & Lopes, 2003).
Photooxygenation and Catalysis
Ohkubo, Fujimoto, and Fukuzumi (2011) explored the metal-free oxygenation of cyclohexane with oxygen under visible light, catalyzed by 9-mesityl-10-methylacridinium ions and HCl. This study demonstrates the potential for sustainable catalytic processes using cyclohexane and related compounds in synthesizing valuable oxidation products (Ohkubo, Fujimoto, & Fukuzumi, 2011).
New Polycyclic Compounds Synthesis
Ishigeev, Potapov, Skurchenko, Khabibulina, and Amosova (2021) reported on the synthesis of new polycyclic compounds via the reaction of quinoline-8-sulfenyl halides with cyclic alkenes. Their work highlights the versatility of sulfanyl cyclohexane derivatives in facilitating the construction of complex polycyclic structures, which could have implications in pharmaceutical development and materials science (Ishigeev et al., 2021).
Propiedades
IUPAC Name |
2-bromoethylsulfanylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrS/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQOMTRGSXFOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304167 | |
| Record name | [(2-Bromoethyl)thio]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromoethyl)sulfanyl]cyclohexane | |
CAS RN |
5755-61-3 | |
| Record name | [(2-Bromoethyl)thio]cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5755-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2-Bromoethyl)thio]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




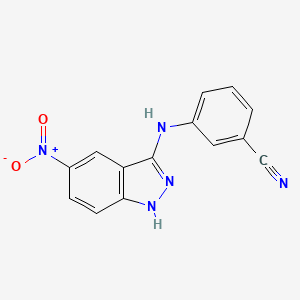
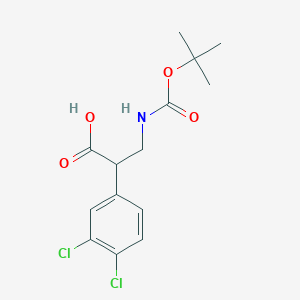
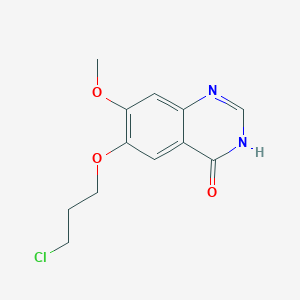
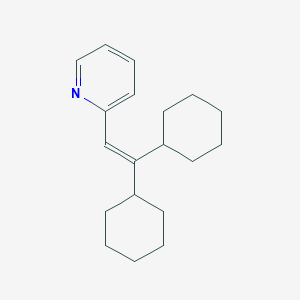
![2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272889.png)
![3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272894.png)


